molecular formula C14H9ClN2 B8435047 6-(2-Chloropyridin-3-yl)quinoline

6-(2-Chloropyridin-3-yl)quinoline

Cat. No. B8435047
M. Wt: 240.69 g/mol
InChI Key: SRPLDTATHHFHKB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

6-(2-Chloropyridin-3-yl)quinoline is a useful research compound. Its molecular formula is C14H9ClN2 and its molecular weight is 240.69 g/mol. The purity is usually 95%.
BenchChem offers high-quality 6-(2-Chloropyridin-3-yl)quinoline suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 6-(2-Chloropyridin-3-yl)quinoline including the price, delivery time, and more detailed information at info@benchchem.com.

properties

Product Name

6-(2-Chloropyridin-3-yl)quinoline

Molecular Formula

C14H9ClN2

Molecular Weight

240.69 g/mol

IUPAC Name

6-(2-chloropyridin-3-yl)quinoline

InChI

InChI=1S/C14H9ClN2/c15-14-12(4-2-8-17-14)10-5-6-13-11(9-10)3-1-7-16-13/h1-9H

InChI Key

SRPLDTATHHFHKB-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=C(C=CC(=C2)C3=C(N=CC=C3)Cl)N=C1

Origin of Product

United States

Synthesis routes and methods

Procedure details

Analogous to the preparation of 5-(2-chloropyridin-3-yl)-1H-indazole, 7-(2-chloropyridin-3-yl)isoquinoline was prepared by heating the mixture of 7-bromoisoquinoline (1.0 g, 4.8 mmol), 2-chloro-3-pyridine boronic acid pinacol ester (1.5 g, 6.20 mmol), Pd(PPh3)4 (330 mg, 0.28 mmol) and 2M aq.Na2CO3 (7 mL, 14 mmol) in 1,4-dioxane (40 mL). 6-(2-Chloropyridin-3-yl)quinoline was isolated as a white solid (820 mg, 70%) after the CH2Cl2 work-up and silica gel flash column purification. 1H NMR (DMSO-d6): δ 9.37 (s, 1H), 8.55 (d, 1H, J=5.8 Hz), 8.49 (dd, 1H, J=1.7 and 4.7 Hz), 8.23 (s, 1H), 8.07 (d, 1H, J=7.5 Hz), 8.02 (dd, 1H, J=1.7 and 7.6 Hz), 7.91-7.88 (m, 2H), 7.58 (dd, 1H, J=4.7 and 7.6 Hz).LCMS: rt 3.96 min (A), purity 95%, MS (m/e) 241 (MH+).
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
1 g
Type
reactant
Reaction Step Three
Quantity
1.5 g
Type
reactant
Reaction Step Three
Quantity
330 mg
Type
catalyst
Reaction Step Three
Quantity
7 mL
Type
reactant
Reaction Step Four
Quantity
40 mL
Type
solvent
Reaction Step Five
Name
Yield
70%

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.